molecular formula C23H17FN4O2S B2525289 3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326908-53-5

3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2525289
CAS No.: 1326908-53-5
M. Wt: 432.47
InChI Key: YBRDDCJVRJJKLQ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17FN4O2S and its molecular weight is 432.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, a category to which the specified compound belongs, exhibit significant antibacterial and antifungal activities. These compounds have been synthesized and tested against various strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Some derivatives showed higher antifungal activity than fluconazole against Candida species, while others displayed better antibacterial efficacy (Kahveci et al., 2020).

Anticancer Properties

Another study focused on the synthesis of fluorinated coumarin–pyrimidine hybrids, revealing significant anticancer activity against human cancer cell lines. These compounds, including the structural features similar to the specified chemical, have shown promising cytotoxicity, with some derivatives exhibiting potent activity comparable or superior to standard drugs like Cisplatin (Hosamani et al., 2015).

Antioxidant Activity

A novel series of thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole has been synthesized and evaluated for antioxidant activity. Compounds from this series demonstrated significant radical scavenging abilities in various assays, highlighting the potential of such derivatives for antioxidant applications (Kotaiah et al., 2012).

GPR39 Agonists

The specified compound is structurally related to molecules that have been identified as novel GPR39 agonists. Such compounds are explored for their potential in modulating metabolic disorders through their action on the GPR39 receptor, an area of significant interest for therapeutic intervention (Sato et al., 2016).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating the chemical versatility and potential of this scaffold for developing compounds with diverse biological activities. These include novel synthetic routes and methodologies for generating derivatives with enhanced properties (Liu & He, 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Casein Kinase 2 (CK2) . CK2 is a serine/threonine protein kinase that is involved in cell cycle control, DNA repair, and protein synthesis .

Mode of Action

This compound acts as an ATP-competitive inhibitor of CK2 . It binds to the ATP-binding site of CK2, preventing ATP from binding and thus inhibiting the kinase activity of CK2 .

Biochemical Pathways

The inhibition of CK2 by this compound affects several biochemical pathways. CK2 is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and transcription. By inhibiting CK2, this compound can disrupt these processes, leading to altered cell function .

Result of Action

The result of the action of this compound is the inhibition of CK2 activity, which can lead to altered cell function. This can have potential therapeutic effects, such as the treatment of diseases where CK2 is overactive .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that compete for the ATP-binding site of CK2 can affect the efficacy of this compound. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to bind to CK2 .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2S/c1-13-4-3-5-16(10-13)20-26-21(30-27-20)19-14(2)18-22(31-19)25-12-28(23(18)29)11-15-6-8-17(24)9-7-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRDDCJVRJJKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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